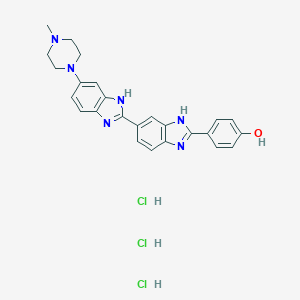
Diacetamide, 2,2'-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetamide, 2,2'-diiodo- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method that involves the reaction of 2,2'-diiodoacetamide with acetic anhydride. The resulting product has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of diacetamide, 2,2'-diiodo- is not fully understood. However, it is believed that this compound acts as a nucleophile and can participate in various reactions such as substitution and addition reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diacetamide, 2,2'-diiodo- have not been extensively studied. However, it is believed that this compound may have potential applications in the field of radiopharmaceuticals due to its ability to bind to certain receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using diacetamide, 2,2'-diiodo- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be purified using various techniques. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of diacetamide, 2,2'-diiodo-. One potential direction is the synthesis of new iodinated compounds using this compound as a starting material. Another direction is the study of the mechanism of action of this compound and its potential applications in the field of radiopharmaceuticals. Additionally, more studies are needed to determine the biochemical and physiological effects of this compound and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of diacetamide, 2,2'-diiodo- involves the reaction of 2,2'-diiodoacetamide with acetic anhydride. This reaction is carried out in the presence of a catalyst such as pyridine. The resulting product is a white solid that can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Diacetamide, 2,2'-diiodo- has been extensively studied for its potential applications in scientific research. One of the most notable applications is its use as a reagent for the synthesis of various organic compounds. This compound has also been used as a starting material for the synthesis of other iodinated compounds that have potential applications in the field of medicinal chemistry.
Propriétés
Numéro CAS |
117900-35-3 |
|---|---|
Nom du produit |
Diacetamide, 2,2'-diiodo- |
Formule moléculaire |
C4H5I2NO2 |
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
2-iodo-N-(2-iodoacetyl)acetamide |
InChI |
InChI=1S/C4H5I2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9) |
Clé InChI |
RXPXVZKIHJHUMA-UHFFFAOYSA-N |
SMILES |
C(C(=O)NC(=O)CI)I |
SMILES canonique |
C(C(=O)NC(=O)CI)I |
Synonymes |
is-IAM N,N'-bis(iodoacetamide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)

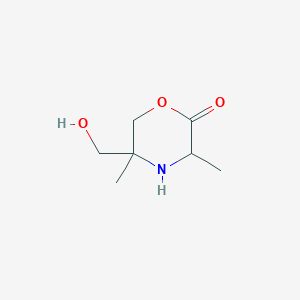
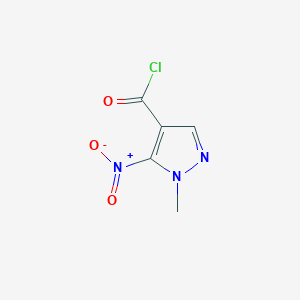

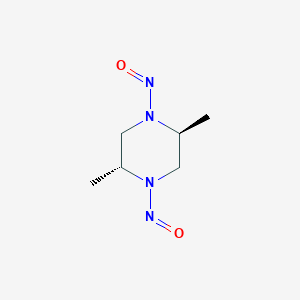



![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)

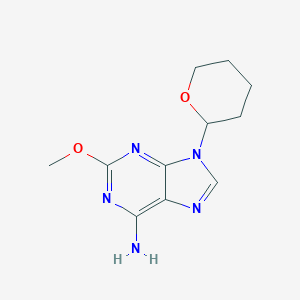
![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
